GSK-J1SodiumSalt

概要

説明

GSK-J1 ナトリウム塩は、ヒストンH3リジン27(H3K27)脱メチル化酵素JMJD3およびUTXの強力な阻害剤です。 これらの酵素は、細胞分化、発生、炎症反応、および癌の転写制御において重要な役割を果たします 。この化合物は、これらの脱メチル化酵素を阻害する高い特異性と有効性で知られており、エピジェネティック研究において貴重なツールとなっています。

準備方法

合成経路および反応条件

GSK-J1 ナトリウム塩の合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。主なステップには以下が含まれます。

ピリミジンコアの形成: これは、適切なピリジンとピリミジン誘導体を制御された条件下で反応させることを含みます。

ベンザゼピン部分の導入: このステップは、中間体の環化によってベンザゼピン環を形成することを含みます。

最終的な修飾: β-アラニン部分の導入とナトリウム塩への変換

工業生産方法

GSK-J1 ナトリウム塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。主な考慮事項には以下が含まれます。

反応温度と時間: 収率を最大化するために最適化されます。

化学反応の分析

反応の種類

GSK-J1 ナトリウム塩は、主に以下を行います。

置換反応: 官能基の置換を含む。

酸化還元反応: 化合物の酸化状態を変更する。

一般的な試薬と条件

置換反応: 通常、温和から中程度の条件下で求核試薬または求電子試薬を含む。

主要な生成物

これらの反応から形成される主要な生成物には、GSK-J1 ナトリウム塩のさまざまな置換誘導体が含まれ、それらの生物学的活性をさらに研究することができます 。

科学研究への応用

GSK-J1 ナトリウム塩は、科学研究において幅広い応用範囲を持っています。

エピジェネティクス: ヒストン脱メチル化酵素が遺伝子調節において果たす役割を研究するために使用されます。

がん研究: JMJD3とUTXを標的とすることで、癌細胞の増殖を阻害する可能性について調査されています。

炎症性疾患: ヒストン脱メチル化酵素の活性を調節することで、抗炎症効果について検討されています。

科学的研究の応用

GSK-J1 sodium salt has a wide range of applications in scientific research:

Epigenetics: Used to study the role of histone demethylases in gene regulation.

Cancer research: Investigated for its potential to inhibit cancer cell proliferation by targeting JMJD3 and UTX.

Inflammatory diseases: Explored for its anti-inflammatory properties by modulating the activity of histone demethylases.

Neuroscience: Studied for its effects on neuronal differentiation and development

作用機序

GSK-J1 ナトリウム塩は、ヒストンH3リジン27脱メチル化酵素JMJD3とUTXの活性を阻害することでその効果を発揮します。これらの酵素は、ヒストンH3からのメチル基の除去を担当し、このプロセスは遺伝子発現を調節します。 これらの酵素を阻害することにより、GSK-J1 ナトリウム塩はメチル化ヒストンH3のレベルを高め、細胞分化、増殖、および炎症に影響を与える可能性のある遺伝子発現の変化をもたらします 。

類似の化合物との比較

類似の化合物

GSK-J2: JMJD3とUTXの別の阻害剤で、同様の特性を持つ。

GSK-J4: 細胞透過性が高いGSK-J1のプロドラッグ。

GSK-J5: 選択性と効力を向上させるために修飾された誘導体 。

独自性

GSK-J1 ナトリウム塩は、JMJD3とUTXに対する高い特異性、最小限のオフターゲット効果、およびエピジェネティックなマーカーを高精度に調節する能力により、ユニークです。 これは、さまざまな生物学的プロセスや疾患におけるヒストン脱メチル化酵素の役割を研究するための貴重なツールとなっています 。

類似化合物との比較

Similar Compounds

GSK-J2: Another inhibitor of JMJD3 and UTX with similar properties.

GSK-J4: A prodrug of GSK-J1 that is more cell-permeable.

GSK-J5: A derivative with modifications to improve selectivity and potency .

Uniqueness

GSK-J1 sodium salt is unique due to its high specificity for JMJD3 and UTX, minimal off-target effects, and its ability to modulate epigenetic marks with high precision. This makes it a valuable tool for studying the role of histone demethylases in various biological processes and diseases .

生物活性

GSK-J1 Sodium Salt is a potent inhibitor of the histone demethylases JMJD3 and UTX, which play crucial roles in epigenetic regulation, particularly concerning the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has garnered significant attention in research due to its implications in various biological processes, including inflammation, cancer, and cellular differentiation.

GSK-J1 specifically inhibits the demethylation activity of JMJD3 and UTX, with reported IC50 values of 60 nM for JMJD3 and 56 µM for UTX . By inhibiting these enzymes, GSK-J1 increases the levels of H3K27me3, leading to transcriptional repression of target genes involved in inflammatory responses and tumor progression .

Inflammatory Response

Research indicates that GSK-J1 can modulate inflammatory pathways. A study demonstrated that treatment with GSK-J1 in LPS-stimulated mouse mammary epithelial cells resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect was attributed to the recruitment of H3K27me3 at the promoters of these genes, thereby inhibiting their transcription . The results suggest that JMJD3 plays a significant role in mediating inflammatory responses, making it a potential therapeutic target for inflammatory diseases.

Cancer Therapeutics

GSK-J1 has also been explored for its anti-cancer properties. In a study focusing on carboplatin-resistant ovarian cancer, GSK-J1 was incorporated into hyaluronic acid-decorated metal-organic frameworks (HA@MOF@GSK-J1) to enhance targeted delivery. This formulation showed improved efficacy in inhibiting tumor growth and inducing apoptosis compared to free GSK-J1. The mechanism involved the activation of H3K27 methylation at the HER2 promoter, leading to reduced HER2 expression and subsequent effects on tumor cell motility and spheroid formation .

Case Study 1: Inhibition of Inflammatory Cytokines

In an experimental setup involving LPS-induced mastitis in mice, GSK-J1 treatment led to a significant reduction in inflammatory cell infiltration and myeloperoxidase (MPO) activity. Histological analysis revealed that GSK-J1 effectively alleviated the severity of inflammation in mammary glands, correlating with decreased levels of TNF-α and IL-6 .

Case Study 2: Targeted Delivery in Ovarian Cancer

The HA@MOF@GSK-J1 formulation was tested on carboplatin-resistant ovarian cancer cell lines. The results showed that this targeted delivery system not only enhanced cellular uptake but also significantly increased cytotoxicity against resistant cancer cells. The study concluded that this approach could potentially overcome chemoresistance by effectively modulating epigenetic markers associated with tumor progression .

Data Tables

特性

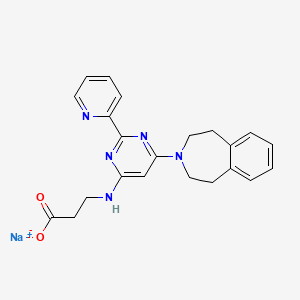

IUPAC Name |

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIROFAAPRKDPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。